2-(5-Chloropyridin-3-yl)acetaldehyde
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Overview
Description
2-(5-Chloropyridin-3-yl)acetaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 5-position of the pyridine ring and an aldehyde group at the 2-position of the acetaldehyde moiety makes this compound unique and significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloropyridine-3-carboxylic acid followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-(5-Chloropyridin-3-yl)acetic acid
Reduction: 2-(5-Chloropyridin-3-yl)ethanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-pyridineboronic acid
- 2-(5-Chloropyridin-2-yl)acetaldehyde
- 2-(5-Chloropyridin-2-yl)acetic acid
Uniqueness
2-(5-Chloropyridin-3-yl)acetaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in the synthesis of specialized chemical entities .
Properties
Molecular Formula |
C7H6ClNO |
---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-(5-chloropyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2 |
InChI Key |
WDUCENIFMIDNGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CC=O |
Origin of Product |
United States |
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